Scaffold Enables Potent Wnt/β-Catenin Pathway Inhibition with 3.0-Fold Improved Selectivity Over Lead Compound
The 2-(isoxazol-5-yl)phenyl methanol substructure serves as a critical pharmacophore in the optimized Wnt/β-catenin inhibitor S11. In a structural simplification campaign of the natural product carnosic acid, S11 (containing the 2-(isoxazol-5-yl)phenyl methanol core) exhibited a proliferation inhibition IC50 of 9.56 ± 0.91 μM against SW480 colorectal cancer cells, representing a 3.0-fold improvement in potency over carnosic acid (IC50 = 28.2 ± 2.05 μM) [1]. Furthermore, S11 demonstrated a selectivity index (SI) of 3.0 against Wnt hyperactive cancer cells, a crucial metric for minimizing off-target toxicity [1]. While the benchmark inhibitor ICG001 showed an IC50 of 6.1 ± 1.6 μM, S11 represents a distinct chemotype with a different molecular mechanism, potentially offering a complementary therapeutic window or an alternative intellectual property landscape [1]. This data underscores that the 2-(isoxazol-5-yl)phenyl methanol scaffold is not merely a structural variant but a functional enabler of optimized biological activity.
| Evidence Dimension | Antiproliferative activity (IC50) and selectivity index (SI) against Wnt-hyperactive SW480 colorectal cancer cells |
|---|---|
| Target Compound Data | S11 (derivative containing 2-(isoxazol-5-yl)phenyl methanol substructure): IC50 = 9.56 ± 0.91 μM; SI = 3.0 |
| Comparator Or Baseline | Carnosic acid: IC50 = 28.2 ± 2.05 μM (SI not reported); ICG001: IC50 = 6.1 ± 1.6 μM |
| Quantified Difference | S11 vs. Carnosic acid: 3.0-fold lower IC50 (improved potency). S11 vs. ICG001: S11 is 1.6-fold less potent but offers a distinct chemotype. |
| Conditions | SW480 colorectal cancer cell line; Wnt/β-catenin pathway hyperactivation model; assay endpoint: cell proliferation inhibition. |
Why This Matters
Procurement of (2-Isoxazol-5-yl-phenyl)-methanol provides access to a pharmacophore validated in a hit-to-lead optimization cascade, enabling medicinal chemists to explore a differentiated chemical space with demonstrable improvement over a natural product lead.
- [1] Discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor for the Wnt/β-catenin pathway. Bioorganic Chemistry, Volume 128, 2022, 106116. View Source
